molecular formula C22H26N2O4 B268910 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

Katalognummer B268910
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: YOURPPHAARHTMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide, also known as MK-2206, is a small molecule inhibitor of the AKT protein kinase. It has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer treatment.

Wirkmechanismus

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide inhibits the activity of the AKT protein kinase, which plays a critical role in cell survival, proliferation, and metabolism. By inhibiting AKT, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide induces apoptosis (cell death) in cancer cells and suppresses tumor growth. Additionally, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to inhibit the mTOR pathway, which is also involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to induce apoptosis in cancer cells, suppress tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In preclinical studies, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to have low toxicity and good pharmacokinetic properties. However, in clinical trials, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been associated with some side effects, including rash, diarrhea, and fatigue.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has several advantages for lab experiments, including its specificity for AKT inhibition, its ability to induce apoptosis in cancer cells, and its potential to sensitize cancer cells to chemotherapy and radiation therapy. However, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has some limitations, including its complex synthesis method, its potential side effects, and its limited efficacy in some cancer types.

Zukünftige Richtungen

There are several future directions for the development of 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide and related compounds. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, further research is needed to identify biomarkers that can predict the response to 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide and to develop strategies to overcome resistance to AKT inhibition.

Synthesemethoden

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide can be synthesized through a multi-step process involving the reaction of 2-bromo-4'-methylbiphenyl with 4-morpholinobenzoyl chloride, followed by the reaction with 3-(dimethylamino)propylamine and the final coupling reaction with 2-(2-methylphenoxy)butyric acid. The synthesis of 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of a wide range of cancer cells, including breast, ovarian, prostate, and lung cancer cells. 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.

Eigenschaften

Produktname

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

Molekularformel

C22H26N2O4

Molekulargewicht

382.5 g/mol

IUPAC-Name

2-(2-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]butanamide

InChI

InChI=1S/C22H26N2O4/c1-3-19(28-20-10-5-4-7-16(20)2)21(25)23-18-9-6-8-17(15-18)22(26)24-11-13-27-14-12-24/h4-10,15,19H,3,11-14H2,1-2H3,(H,23,25)

InChI-Schlüssel

YOURPPHAARHTMP-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3C

Kanonische SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.